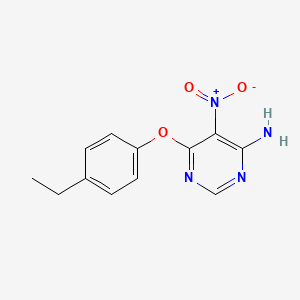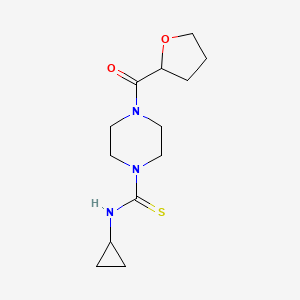![molecular formula C18H20ClN3O6S B4141450 1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4141450.png)
1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine, also known as CNQX, is a synthetic compound that has been widely used in scientific research as a selective antagonist of glutamate receptors. CNQX has been found to have a wide range of applications in the field of neuroscience and has been used to study the mechanisms of synaptic transmission, neuronal plasticity, and neurodegenerative diseases.
Mecanismo De Acción
1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine acts by blocking the binding of glutamate to its receptors, thereby preventing the activation of downstream signaling pathways. It has been found to be a non-competitive antagonist of AMPA and kainate receptors, meaning that it binds to a different site on the receptor than the glutamate molecule. This mechanism of action makes 1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine a valuable tool for studying the function of glutamate receptors in the brain.
Biochemical and Physiological Effects:
1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been found to have a number of biochemical and physiological effects in the brain. It has been shown to block the induction of LTP and LTD in hippocampal neurons, suggesting that it plays a role in the regulation of synaptic plasticity. 1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has also been found to reduce the excitability of neurons in the brainstem, suggesting that it may have a role in the regulation of respiratory and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has a number of advantages for use in lab experiments. It is a highly selective antagonist of glutamate receptors, meaning that it can be used to specifically target these receptors without affecting other signaling pathways. It is also relatively stable and easy to handle, making it a convenient tool for researchers. However, there are also limitations to the use of 1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. It has been found to have off-target effects on other receptors, such as the GABA receptor, which may complicate the interpretation of experimental results. Additionally, the effects of 1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine may vary depending on the experimental conditions, such as the concentration of the compound and the duration of exposure.
Direcciones Futuras
There are a number of future directions for research on 1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been found to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential. Another area of interest is the development of new compounds that target glutamate receptors with greater selectivity and potency than 1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. These compounds may have greater utility as research tools and potential therapeutics.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been extensively used in scientific research to study the mechanisms of synaptic transmission and neuronal plasticity. It has been found to be a selective antagonist of AMPA and kainate glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. 1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been used to investigate the role of these receptors in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are thought to be involved in learning and memory.
Propiedades
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O6S/c1-27-16-7-6-13(12-17(16)28-2)29(25,26)21-10-8-20(9-11-21)18-14(19)4-3-5-15(18)22(23)24/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFVYCOXSBGTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4141377.png)
![N-{3-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4141384.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine](/img/structure/B4141393.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141405.png)

![3,4,5-trimethoxy-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4141414.png)
![2-(4-methoxybenzyl)-6,7-dimethyl-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141423.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B4141431.png)
![N-[4-({[4-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)-2-pyrimidinyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4141436.png)
![N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4141442.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-isopropyl-3-isoxazolecarboxamide](/img/structure/B4141458.png)
![2-[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B4141463.png)
![ethyl 4-({2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4141466.png)